Cas no 1431364-05-4 (7-Bromo-4-chloro-3-iodo-8-methylquinoline)

7-Bromo-4-chloro-3-iodo-8-methylquinoline Chemical and Physical Properties
Names and Identifiers
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- 7-Bromo-4-chloro-3-iodo-8-methylquinoline
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- Inchi: 1S/C10H6BrClIN/c1-5-7(11)3-2-6-9(12)8(13)4-14-10(5)6/h2-4H,1H3
- InChI Key: JYNUSDWCJGLFRQ-UHFFFAOYSA-N
- SMILES: IC1=CN=C2C(C)=C(C=CC2=C1Cl)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 216
- XLogP3: 4.5
- Topological Polar Surface Area: 12.9
7-Bromo-4-chloro-3-iodo-8-methylquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B202020-100mg |
7-Bromo-4-chloro-3-iodo-8-methylquinoline |
1431364-05-4 | 100mg |
$ 785.00 | 2022-06-07 | ||
TRC | B202020-50mg |
7-Bromo-4-chloro-3-iodo-8-methylquinoline |
1431364-05-4 | 50mg |
$ 470.00 | 2022-06-07 |
7-Bromo-4-chloro-3-iodo-8-methylquinoline Related Literature
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
Additional information on 7-Bromo-4-chloro-3-iodo-8-methylquinoline
Comprehensive Overview of 7-Bromo-4-chloro-3-iodo-8-methylquinoline (CAS No. 1431364-05-4)
7-Bromo-4-chloro-3-iodo-8-methylquinoline (CAS No. 1431364-05-4) is a halogenated quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, characterized by its bromo, chloro, and iodo substituents, serves as a versatile intermediate in organic synthesis. Its molecular formula, C10H6BrClIN, highlights its potential for diverse applications, particularly in the development of novel therapeutic agents and functional materials.
The growing interest in halogenated quinolines stems from their role in drug discovery, especially in targeting infectious diseases and cancer. Researchers are increasingly exploring 7-Bromo-4-chloro-3-iodo-8-methylquinoline for its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in precision medicine. Its multihalogenated structure enhances binding affinity to biological targets, making it a valuable scaffold for medicinal chemistry.
From a synthetic perspective, CAS 1431364-05-4 is often utilized in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, due to its reactive halogen sites. This adaptability has made it a focal point in high-throughput screening libraries, where researchers seek to optimize lead compounds for clinical trials. The compound's stability under various conditions also makes it suitable for material science applications, including the development of organic semiconductors.
Environmental and safety considerations are critical when handling 7-Bromo-4-chloro-3-iodoquinoline derivatives. While not classified as hazardous under standard regulations, proper laboratory protocols must be followed to ensure safe usage. Recent advancements in green chemistry have prompted studies on eco-friendly synthesis routes for such halogenated compounds, addressing sustainability concerns in chemical manufacturing.
The commercial availability of 7-Bromo-4-chloro-3-iodo-8-methylquinoline (CAS 1431364-05-4) through specialty chemical suppliers has facilitated its adoption in academic and industrial settings. Pricing and purity (>95% by HPLC) are frequently searched topics among buyers, reflecting the compound's niche but growing market demand. Analytical data, including NMR and mass spectrometry profiles, are typically provided to ensure quality control for research applications.
Future research directions for this compound may explore its structure-activity relationships (SAR) in drug design or its utility in catalysis. With the rise of AI-driven molecular modeling, computational studies could further elucidate its interactions with biological targets, accelerating the discovery of next-generation therapeutics. As the scientific community continues to investigate multifunctional quinoline cores, 1431364-05-4 remains a compound of significant interdisciplinary interest.
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